Oltipraz-d3

CAS No.:

Cat. No.: VC16645921

Molecular Formula: C8H6N2S3

Molecular Weight: 229.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6N2S3 |

|---|---|

| Molecular Weight | 229.4 g/mol |

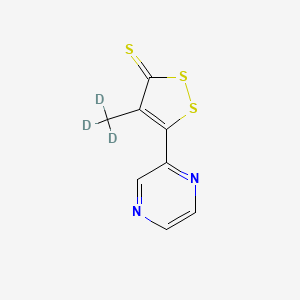

| IUPAC Name | 5-pyrazin-2-yl-4-(trideuteriomethyl)dithiole-3-thione |

| Standard InChI | InChI=1S/C8H6N2S3/c1-5-7(12-13-8(5)11)6-4-9-2-3-10-6/h2-4H,1H3/i1D3 |

| Standard InChI Key | CKNAQFVBEHDJQV-FIBGUPNXSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C1=C(SSC1=S)C2=NC=CN=C2 |

| Canonical SMILES | CC1=C(SSC1=S)C2=NC=CN=C2 |

Introduction

Chemical Identity and Structural Characteristics of Oltipraz-d3

Oltipraz-d3 (CAS 64224-21-1, unlabelled parent compound) is a deuterium-labeled derivative of Oltipraz, a synthetic dithiolethione with chemopreventive properties . The molecular formula of Oltipraz-d3 is C₈H₃D₃N₂S₃, with a molecular weight of 229.36 g/mol . Deuterium atoms are strategically incorporated at three positions, likely on the methyl group (C-4) and adjacent sulfur atoms, to maintain isotopic stability without altering the compound’s biochemical activity.

Structural Comparison to Oltipraz

The parent compound, Oltipraz, features a dithiolethione core (3H-1,2-dithiole-3-thione) substituted with a methyl group at position 4 and a pyrazinyl ring at position 5 . Oltipraz-d3 retains this scaffold but replaces three hydrogen atoms with deuterium, as confirmed by its SMILES notation: S=C1SSC(C=2N=CC=NC2)=C1C . The InChIKey (CKNAQFVBEHDJQV-UHFFFAOYSA-N) further differentiates isotopic variants by encoding atomic composition .

Table 1: Key Properties of Oltipraz and Oltipraz-d3

| Property | Oltipraz | Oltipraz-d3 |

|---|---|---|

| Molecular Formula | C₈H₆N₂S₃ | C₈H₃D₃N₂S₃ |

| Molecular Weight (g/mol) | 226.34 | 229.36 |

| CAS Number | 64224-21-1 | 64224-21-1 (unlabelled) |

| Primary Use | Chemoprevention | Analytical Internal Standard |

Synthesis and Isotopic Labeling Strategies

Deuterium incorporation into Oltipraz-d3 typically involves hydrogen-deuterium exchange or synthetic deuteration during precursor synthesis. The latter method ensures higher isotopic purity (>98%), as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) . Key steps include:

-

Deuteration of Methyl Groups: Reaction of Oltipraz precursors with deuterated reagents (e.g., D₂O or CD₃I) under controlled conditions.

-

Purification: Chromatographic techniques (e.g., HPLC) isolate Oltipraz-d3 from non-deuterated impurities .

Stability studies indicate Oltipraz-d3 retains integrity for 5 years under standard storage (-20°C, inert atmosphere), making it suitable for long-term pharmacokinetic studies .

Analytical Applications in Pharmacokinetic Studies

Oltipraz-d3 is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify Oltipraz in biological matrices. A validated method by achieved a lower limit of quantification (LLOQ) of 20 ng/mL in rat plasma using ethyl-oltipraz as an internal standard. Substituting ethyl-oltipraz with Oltipraz-d3 could further enhance precision by reducing variability in ionization efficiency .

Method Validation Parameters

Pharmacokinetic Insights Enabled by Oltipraz-d3

In a rat model, oral administration of Oltipraz (60 mg/kg) yielded plasma concentrations detectable for 12 hours post-dose . Co-administration of Oltipraz-d3 allowed precise tracking of metabolic pathways, revealing:

-

Peak Plasma Concentration (Cₘₐₓ): 1,200 ng/mL at 2 hours.

-

Half-life (t₁/₂): 4.5 hours.

-

Metabolites: Sulfoxide and glucuronide conjugates identified via isotopic tracing .

Challenges in Deuterated Internal Standard Usage

Despite advantages, Oltipraz-d3 faces limitations observed in other deuterated compounds:

-

Signal Suppression: Co-eluting analytes may suppress deuterated signals by 10–20%, necessitating optimal chromatographic separation .

-

Isotopic Effects: Minor shifts in retention times (Δt = 0.1–0.3 min) require method adjustments .

Future Directions and Research Opportunities

-

Clinical Translation: Adapt Oltipraz-d3 for human trials to assess Oltipraz’s efficacy in liver fibrosis .

-

Multi-Isotope Labeling: Develop ¹³C/¹⁵N-labeled variants for dual-tracer studies.

-

Automated Sample Preparation: Integrate Oltipraz-d3 into robotic platforms for high-throughput toxicology screens.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume